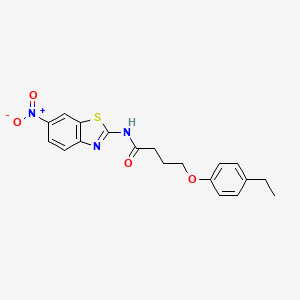
4-(4-ethylphenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide
Overview
Description
4-(4-ethylphenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide is an organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The structure of this compound includes a benzothiazole ring, a nitro group, and an ethylphenoxy group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethylphenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Etherification: The ethylphenoxy group is introduced via an etherification reaction, where 4-ethylphenol is reacted with an appropriate halide or sulfonate ester.
Amidation: The final step involves the formation of the butanamide linkage, which can be achieved by reacting the intermediate with butanoyl chloride or a similar reagent under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic steps. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethylphenoxy group can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution Reagents: Alkyl halides, sulfonate esters.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Phenoxy Compounds: Nucleophilic substitution reactions yield various substituted phenoxy compounds.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-ethylphenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Benzothiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Studies may focus on the compound’s ability to inhibit specific enzymes or pathways in microbial or cancer cells.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its structural features suggest it could interact with biological targets such as enzymes, receptors, or DNA. Research may involve screening the compound for activity against various diseases, including infections and cancers.
Industry
In the industrial sector, this compound could be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-(4-ethylphenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide depends on its specific application. In biological systems, it may exert its effects by:
Inhibiting Enzymes: The compound could bind to the active site of enzymes, blocking their activity.
Interacting with Receptors: It may act as an agonist or antagonist at specific receptors, modulating cellular signaling pathways.
DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methylphenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide
- 4-(4-chlorophenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide
- 4-(4-bromophenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide
Uniqueness
Compared to similar compounds, 4-(4-ethylphenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide may exhibit unique properties due to the presence of the ethyl group This can influence its lipophilicity, reactivity, and biological activity
Properties
IUPAC Name |
4-(4-ethylphenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-2-13-5-8-15(9-6-13)26-11-3-4-18(23)21-19-20-16-10-7-14(22(24)25)12-17(16)27-19/h5-10,12H,2-4,11H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQPXMLJEFSWLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



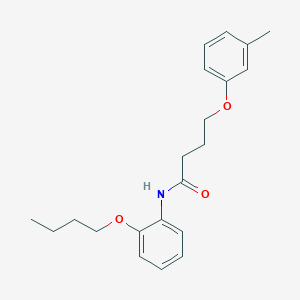

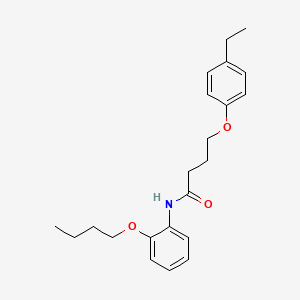
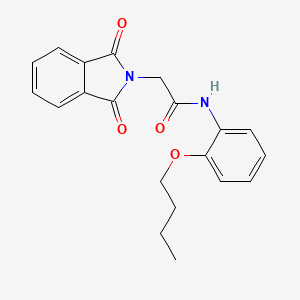
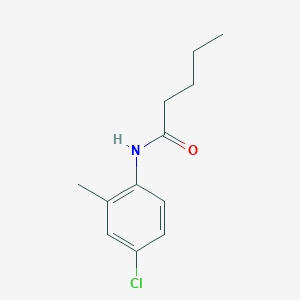
![N-(4-chloro-2-methylphenyl)-4-[oxo(phenyl)acetyl]benzamide](/img/structure/B3755886.png)
![N-(2-methoxy-5-nitrophenyl)-4-[oxo(phenyl)acetyl]benzamide](/img/structure/B3755887.png)
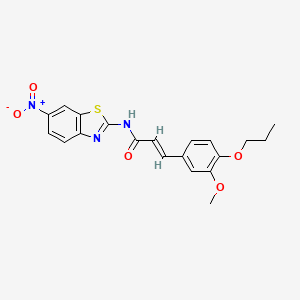
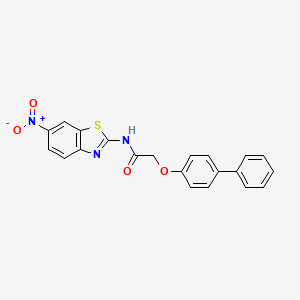
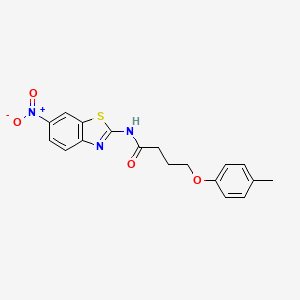
![N-(2-methoxyethyl)-2-{3-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B3755919.png)
![N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide](/img/structure/B3755925.png)
![4-(4-ethylphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B3755930.png)
